molecular formula C11H7F2NO3 B11810642 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11810642
M. Wt: 239.17 g/mol
InChI Key: VJFYEDLGURGVDN-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of two fluorine atoms at positions 6 and 8, a methyl group at position 1, and a carboxylic acid group at position 4 on the quinoline ring. The presence of fluorine atoms enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of fluorine atoms at positions 6 and 8 using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: Introduction of a methyl group at position 1 using methylating agents like methyl iodide in the presence of a base.

    Oxidation: Oxidation of the quinoline ring to introduce the oxo group at position 2 using oxidizing agents like potassium permanganate.

    Carboxylation: Introduction of the carboxylic acid group at position 4 using carboxylating agents like carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction conditions.

    Purification: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Introduction of hydroxyl or carbonyl groups.

    Reduction Products: Formation of alcohols or amines.

    Substitution Products: Introduction of various functional groups such as amines, thiols, or halogens.

Scientific Research Applications

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.

    Industry: Used in the development of new materials with enhanced properties such as stability and reactivity.

Mechanism of Action

The mechanism of action of 6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves:

    Molecular Targets: The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

    Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar antibacterial properties.

    Norfloxacin: Another fluoroquinolone with a similar mechanism of action.

    Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

6,8-Difluoro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of fluorine atoms and the presence of a methyl group, which enhances its biological activity and stability compared to other quinolones.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

6,8-difluoro-1-methyl-2-oxoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-14-9(15)4-7(11(16)17)6-2-5(12)3-8(13)10(6)14/h2-4H,1H3,(H,16,17)

InChI Key

VJFYEDLGURGVDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1C(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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